N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride

Medicinal Chemistry Synthetic Chemistry Preclinical Formulation

Select N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (CAS 1193389-29-5) for its uniquely balanced physicochemical profile. With a LogP of 3.56 and N-isopropyl Taft Es ≈ -0.47, this crystalline HCl salt (mp 174-176°C) bridges the gap between N-methyl and N-sec-butyl analogs, enabling precise SAR optimization for CNS programs. Unlike liquid free base amines, the solid hydrochloride form eliminates volatility and weighing errors, ensuring reproducible concentrations in automated HTS dispensing. The secondary amine scaffold supports N-alkylation, reductive amination, and acylation for rapid derivatization. Free base generation is straightforward via mild aqueous workup when needed. Position your discovery program with a benchmark cyclohexylamine building block that combines optimal lipophilicity, solid-state stability, and tunable steric bulk.

Molecular Formula C12H26ClN
Molecular Weight 219.79 g/mol
CAS No. 1193389-29-5
Cat. No. B1419437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride
CAS1193389-29-5
Molecular FormulaC12H26ClN
Molecular Weight219.79 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)NC(C)C.Cl
InChIInChI=1S/C12H25N.ClH/c1-4-5-11-6-8-12(9-7-11)13-10(2)3;/h10-13H,4-9H2,1-3H3;1H
InChIKeyHEYFIRRVHUXNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride (CAS 1193389-29-5) Baseline Profile for Research Procurement


N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (CAS 1193389-29-5) is a secondary cyclohexylamine derivative characterized by a 4-propyl substitution on the cyclohexane ring and an N-isopropyl group on the amine, presented as the hydrochloride salt. The compound has a molecular weight of 219.8 g/mol (free base equivalent 183.3 g/mol) and is supplied as a crystalline solid with a melting point of 174-176°C . Its structure confers a specific combination of steric bulk and lipophilicity (calculated LogP of 3.56 for the free base) that distinguishes it from primary amine analogs and alternative N-substituted derivatives .

Why Generic Substitution Fails: N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride Differentiation from Structural Analogs


Direct substitution of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride with in-class cyclohexylamine analogs is not scientifically valid due to quantifiable differences in physicochemical properties and salt form characteristics. The specific combination of an N-isopropyl substituent and the hydrochloride salt yields a distinct molecular weight (219.8 g/mol) and lipophilicity profile (LogP 3.56) that differs from the free base (141.3 g/mol) and alternative N-alkylated derivatives such as N-cyclopropyl-4-propylcyclohexan-1-amine (181.3 g/mol, LogP 3.25) . The hydrochloride salt form further differentiates this compound by providing enhanced aqueous solubility and solid-state stability compared to free base amines, which are typically liquids requiring cold storage .

Quantitative Evidence for N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride (1193389-29-5) Differentiation


Molecular Weight and Stoichiometric Precision Differentiates Hydrochloride Salt from Free Base Amines

The target compound exists as a hydrochloride salt with a molecular weight of 219.8 g/mol, which is substantially higher than the parent free base 4-propylcyclohexan-1-amine (141.3 g/mol). This difference ensures precise stoichiometric control in salt metathesis and acid-base reactions, where the hydrochloride counterion is integral to the compound's identity .

Medicinal Chemistry Synthetic Chemistry Preclinical Formulation

LogP Lipophilicity Advantage Over N-Cyclopropyl Analog for Membrane Permeability

The N-isopropyl substitution on the target compound yields a calculated LogP of 3.56, which is 0.31 units higher than the N-cyclopropyl analog (LogP 3.25). This 9.5% increase in lipophilicity suggests enhanced passive membrane permeability and altered distribution characteristics .

Drug Discovery ADME Profiling Medicinal Chemistry

Solid-State Stability and Handling: Hydrochloride Salt vs. Liquid Free Base

As a hydrochloride salt, the target compound is a crystalline solid with a melting point of 174-176°C, whereas the parent free base 4-propylcyclohexan-1-amine is a colorless liquid requiring cold storage. This physical state difference confers superior long-term stability and easier handling in automated compound management systems .

Compound Management Chemical Storage Synthetic Workflow

N-Isopropyl Steric Bulk Differentiation from N-Sec-Butyl Analog

The N-isopropyl group on the target compound provides a defined steric profile with a Taft steric parameter (Es) of approximately -0.47, compared to the more sterically demanding N-sec-butyl group (Es ≈ -0.93). This 49% reduction in steric bulk can influence receptor binding pocket accommodation and synthetic accessibility .

Structure-Activity Relationship Medicinal Chemistry Ligand Design

Synthetic Availability and Purity Specification Consistency

The target compound is commercially available from multiple reputable suppliers with consistently specified purity of 97-98% . In contrast, alternative derivatives such as 4-(propan-2-yl)-N-propylcyclohexan-1-amine (CAS 1341460-64-7) show limited commercial availability and lack standardized purity specifications, introducing procurement uncertainty [1].

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Application Scenarios for N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride (1193389-29-5) Based on Differentiated Properties


Lead Optimization in CNS Drug Discovery Requiring Precise Lipophilicity Control

The compound's LogP of 3.56, which is 0.31 units higher than the N-cyclopropyl analog, positions it as a valuable scaffold for central nervous system (CNS) drug candidates where balanced lipophilicity is essential for blood-brain barrier penetration . Its defined steric profile from the N-isopropyl group also provides a tunable handle for SAR exploration without introducing excessive molecular weight or complexity .

High-Throughput Screening (HTS) Library Construction with Automated Compound Management

As a crystalline hydrochloride salt with a melting point of 174-176°C, the compound is ideally suited for automated liquid handling and solid dispensing systems used in HTS library preparation. Its solid physical state eliminates the volatility and weighing challenges associated with liquid free base amines, ensuring reproducible concentration and reduced cross-contamination risks .

Synthetic Intermediate for N-Alkylated Cyclohexylamine Derivatives

The compound serves as a versatile building block for further derivatization, including N-alkylation, reductive amination, and acylation reactions. The hydrochloride salt form simplifies handling and storage while providing a convenient entry point for free base generation via mild aqueous workup when required for specific coupling reactions .

Comparator Tool for Structure-Activity Relationship (SAR) Studies Involving N-Alkyl Substitution

With its well-defined N-isopropyl substitution and moderate steric bulk (Taft Es ≈ -0.47), this compound serves as a benchmark comparator for SAR studies evaluating the impact of N-alkyl group size on biological activity. It offers a reference point between smaller N-methyl analogs and bulkier N-sec-butyl derivatives, enabling systematic optimization of ligand efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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